molecular formula C15H19ClN6O3 B11376869 1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea

1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea

Cat. No.: B11376869
M. Wt: 366.80 g/mol
InChI Key: GHXZOAQXQMLZSI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethylamino group, and a triazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 2-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)ethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazinyl group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C15H19ClN6O3

Molecular Weight

366.80 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[2-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]ethyl]urea

InChI

InChI=1S/C15H19ClN6O3/c1-22(2)12-19-14(24-3)21-15(20-12)25-9-8-17-13(23)18-11-6-4-10(16)5-7-11/h4-7H,8-9H2,1-3H3,(H2,17,18,23)

InChI Key

GHXZOAQXQMLZSI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OCCNC(=O)NC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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